
3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one is a synthetic organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the morpholine ring and hydroxyl group in its structure suggests that it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyridinone Core: Starting with a suitable pyridine derivative, the core structure can be formed through cyclization reactions.
Introduction of the Hydroxyl Group: Hydroxylation reactions can be employed to introduce the hydroxyl group at the desired position.
Morpholine Substitution: The morpholine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group and morpholine ring could play crucial roles in binding to the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-methylpyridin-4(1H)-one: Lacks the morpholine ring.
3-Hydroxy-2-methyl-1-(piperidin-4-yl)pyridin-4(1H)-one: Contains a piperidine ring instead of morpholine.
4-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-3(1H)-one: Hydroxyl group at a different position.
Uniqueness
The presence of both the hydroxyl group and the morpholine ring in 3-Hydroxy-2-methyl-1-(morpholin-4-yl)pyridin-4(1H)-one makes it unique compared to similar compounds. These functional groups may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
326590-54-9 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-1-morpholin-4-ylpyridin-4-one |
InChI |
InChI=1S/C10H14N2O3/c1-8-10(14)9(13)2-3-12(8)11-4-6-15-7-5-11/h2-3,14H,4-7H2,1H3 |
InChI Key |
FIKLJMXKFJUAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1N2CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)

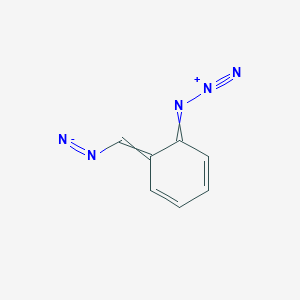
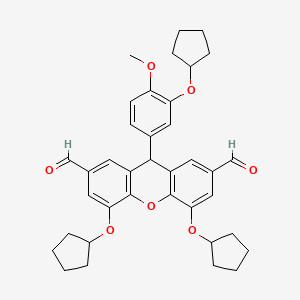


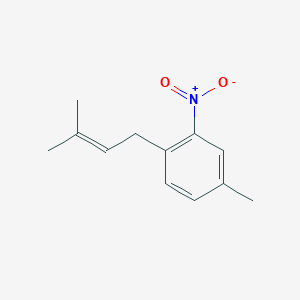
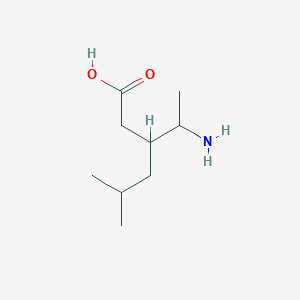
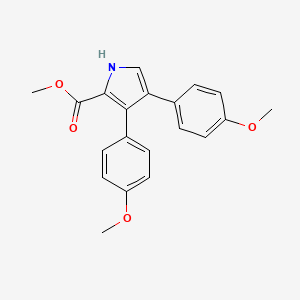
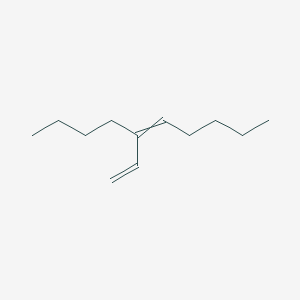
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)
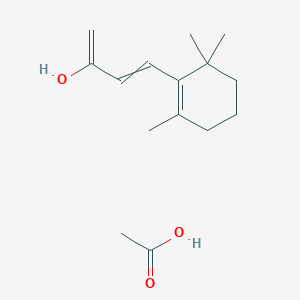
![2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14254081.png)
![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
